Cas no 2401-21-0 (1,2-Dichloro-3-iodobenzene)

1,2-Dichloro-3-iodobenzene is a halogenated aromatic compound with the molecular formula C₆H₃Cl₂I. This organohalide is characterized by the presence of two chlorine atoms and one iodine atom on a benzene ring, making it a versatile intermediate in organic synthesis. Its distinct substitution pattern allows for selective functionalization in cross-coupling reactions, such as Suzuki or Sonogashira couplings, where the iodine moiety serves as a reactive site. The compound is particularly useful in pharmaceutical and agrochemical research for constructing complex aromatic frameworks. Its stability under standard conditions and well-defined reactivity profile make it a reliable reagent for precision synthesis.
1,2-Dichloro-3-iodobenzene structure
1,2-Dichloro-3-iodobenzene structure
Product name:1,2-Dichloro-3-iodobenzene
CAS No:2401-21-0
MF:C6H3Cl2I
MW:272.898492097855
MDL:MFCD00001034
CID:42893
PubChem ID:75459

1,2-Dichloro-3-iodobenzene Chemical and Physical Properties

Names and Identifiers

    • 1,2-Dichloro-3-iodobenzene
    • 2,3-Dichloroiodobenzene
    • 1,2-Dichlor-3-iodbenzol
    • 1,2-dichloro-3-iodo-benzene
    • 1,2-dichloro-6-iodobenzene
    • 2,3-Dichloro-1-iodobenzene
    • benzene,1,2-dichloro-3-iodo
    • EINECS 219-276-0
    • iodobenzene dichloride
    • N-(DiphenylMethylene)aMinoacetonitrile
    • 2,3-dichloro iodobenzene
    • Benzene, dichloroiodo-
    • Dichloroiodobenzene
    • benzene, 1,2-dichloro-3-iodo
    • Benzene, 1,2-dichloro-3-iodo-
    • PubChem3690
    • 2,3-dichloro-iodobenzene
    • VZ20565
    • AS03084
    • AS00082
    • LS11545
    • SY017565
    • L031
    • AK116589
    • AB0014493
    • D1434
    • F
    • FT-0654633
    • Z381540840
    • AKOS009156903
    • AC-5717
    • DTXSID50178743
    • AS-40307
    • FT-0609566
    • A817036
    • AMY31903
    • NS00027533
    • SCHEMBL78375
    • 2401-21-0
    • W-107359
    • InChI=1/C6H3Cl2I/c7-4-2-1-3-5(9)6(4)8/h1-3
    • EN300-139431
    • CS-W014026
    • MFCD00001034
    • 1-Iodo-2,3-dichlorobenzene
    • 4-IodotolueneDichloride(Tol-Icl2)
    • 2,3-Dichloroiodobenzene, 98+%
    • 1,2-Dichloro-3-iodobenzene,98+%
    • 1 2-DICHLORO-3-IODOBENZENE 97%
    • 2,3-Dichloro-1-iodobenzene;2,3-Dichloroiodobenzene
    • DB-215773
    • DB-019720
    • 219-276-0
    • 2,3Dichloroiodobenzene
    • DTXCID10101234
    • FD151803
    • MDL: MFCD00001034
    • Inchi: 1S/C6H3Cl2I/c7-4-2-1-3-5(9)6(4)8/h1-3H
    • InChI Key: VGJKBWPZBVBXGI-UHFFFAOYSA-N
    • SMILES: IC1=C([H])C([H])=C([H])C(=C1Cl)Cl
    • BRN: 2247168

Computed Properties

  • Exact Mass: 271.86565g/mol
  • Surface Charge: 0
  • XLogP3: 3.8
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 271.86565g/mol
  • Monoisotopic Mass: 271.86565g/mol
  • Topological Polar Surface Area: 0Ų
  • Heavy Atom Count: 9
  • Complexity: 97.1
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Light yellow crystals
  • Density: 1.9882 (estimate)
  • Melting Point: 34.0 to 38.0 deg-C
  • Boiling Point: 123-126 ºC (20 mmHg)
  • Flash Point: >230 °F
  • Refractive Index: 1.642
  • Solubility: 溶于甲醇中呈现微弱的浑浊
  • PSA: 0.00000
  • LogP: 3.59800
  • Solubility: Not determined
  • Sensitiveness: Light Sensitive

1,2-Dichloro-3-iodobenzene Security Information

1,2-Dichloro-3-iodobenzene Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1,2-Dichloro-3-iodobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-139431-0.05g
1,2-dichloro-3-iodobenzene
2401-21-0 95%
0.05g
$19.0 2023-05-03
Enamine
EN300-139431-25.0g
1,2-dichloro-3-iodobenzene
2401-21-0 95%
25g
$87.0 2023-05-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A11647-10g
1,2-Dichloro-3-iodobenzene, 98+%
2401-21-0 98+%
10g
¥336.00 2023-03-06
Key Organics Ltd
AS-40307-5MG
1,2-dichloro-3-iodobenzene
2401-21-0 >97%
5mg
$59.58 2025-02-09
Alichem
A013026452-500mg
2,3-Dichloroiodobenzene
2401-21-0 97%
500mg
$815.00 2023-09-02
eNovation Chemicals LLC
D236902-100g
1,2-Dichloro-3-iodobenzene
2401-21-0 97%
100g
$120 2024-05-23
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012228-5g
1,2-Dichloro-3-iodobenzene
2401-21-0 97%
5g
¥29 2024-05-24
Fluorochem
001165-100g
1,2-Dichloro-3-iodobenzene
2401-21-0 97%
100g
£97.00 2022-03-29
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY017565-25g
1,2-Dichloro-3-iodobenzene
2401-21-0 ≥98%
25g
¥99.00 2024-07-09
Key Organics Ltd
AS-40307-50G
1,2-dichloro-3-iodobenzene
2401-21-0 >97%
50g
$252.56 2025-02-09

1,2-Dichloro-3-iodobenzene Related Literature

  • 1. Electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates. Part 15. Non-additivity of chloro-substituent effects: mechanism of the elimination

Additional information on 1,2-Dichloro-3-iodobenzene

Chemical Profile of 1,2-Dichloro-3-iodobenzene (CAS No. 2401-21-0)

1,2-Dichloro-3-iodobenzene, identified by its Chemical Abstracts Service (CAS) number 2401-21-0, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This halogenated aromatic compound features a benzene ring substituted with two chlorine atoms at the 1 and 2 positions, and an iodine atom at the 3 position. The unique arrangement of these halogen atoms imparts distinct reactivity, making it a valuable building block for constructing more complex molecular architectures.

The structural motif of 1,2-Dichloro-3-iodobenzene allows for diverse chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed functionalizations. These properties have positioned it as a key reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Recent advancements in synthetic methodologies have further highlighted its utility, particularly in the development of novel therapeutic agents.

In the pharmaceutical industry, 1,2-Dichloro-3-iodobenzene has been employed in the construction of heterocyclic compounds that exhibit biological activity. For instance, researchers have utilized this compound to synthesize derivatives with potential antimicrobial and anticancer properties. The iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or vinyl groups with high efficiency. Such transformations are pivotal in generating drug-like molecules with optimized pharmacokinetic profiles.

One notable application of 1,2-Dichloro-3-iodobenzene is in the preparation of kinase inhibitors, which are critical targets in oncology research. By serving as a precursor for biaryl structures, this compound contributes to the development of small-molecule inhibitors that disrupt aberrant signaling pathways in cancer cells. The chlorine atoms enhance electrophilicity, facilitating further functionalization while maintaining structural integrity during biological assays.

Recent studies have also explored the use of 1,2-Dichloro-3-iodobenzene in material science applications. Its ability to undergo selective halogen-metal exchange reactions has been leveraged to create organometallic complexes that serve as catalysts for polymerization and other industrial processes. The compound’s stability under various reaction conditions makes it a preferred choice for researchers seeking reliable intermediates in large-scale syntheses.

The synthesis of 1,2-Dichloro-3-iodobenzene typically involves chlorination and iodination steps starting from commercially available aromatic precursors. Advances in catalytic systems have enabled more efficient and environmentally benign routes to this compound, reducing waste and improving yields. Such innovations align with the growing emphasis on sustainable chemistry practices within the industry.

In conclusion, 1,2-Dichloro-3-iodobenzene (CAS No. 2401-21-0) represents a versatile and indispensable tool in modern chemical synthesis. Its role in pharmaceutical development underscores its importance as a molecular scaffold for drug discovery efforts. As research continues to uncover new applications and synthetic strategies, this compound will undoubtedly remain at the forefront of chemical innovation.

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Amadis Chemical Company Limited
(CAS:2401-21-0)1,2-Dichloro-3-iodobenzene
A817036
Purity:99%
Quantity:500g
Price ($):186.0